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Executive Summary
15-Lipoxygenase-2 (15-LOX-2), an enzyme encoded by the ALOX15B gene, is a critical

regulator of cellular function in various epithelial tissues. Unlike its isoform, 15-LOX-1, 15-LOX-

2 exhibits a more restricted tissue distribution, with high expression levels in the normal

epithelial cells of the prostate, lung, skin, and cornea.[1] Its primary biochemical role is the

stereo- and regiospecific dioxygenation of polyunsaturated fatty acids, predominantly

converting arachidonic acid (AA) into 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[2][3]

A significant body of evidence points to 15-LOX-2 as a functional tumor suppressor. Its

expression is frequently downregulated or lost in epithelial-derived cancers, including prostate,

breast, and lung carcinomas.[3][4][5] Restoration of its expression or treatment with its product,

15(S)-HETE, can inhibit cancer cell cycle progression, induce G0/G1 arrest, and promote

cellular senescence.[2][6] The signaling pathways implicated involve the generation of reactive

oxygen species (ROS), activation of p38 MAPK, and modulation of the nuclear receptor PPAR-

γ.[4][7]

Conversely, 15-LOX-2 is also implicated in pro-inflammatory and pathological processes such

as atherosclerosis, where it contributes to foam cell formation, and ferroptosis, a form of

regulated cell death.[8][9] This dual role underscores the complexity of 15-LOX-2 signaling and

highlights its potential as a therapeutic target for both cancer and inflammatory diseases. This

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 16 Tech Support

https://www.benchchem.com/product/b1676672?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/10393855/
https://www.tandfonline.com/doi/full/10.4161/cc.29328
https://pmc.ncbi.nlm.nih.gov/articles/PMC1866677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1866677/
https://www.researchgate.net/figure/LOX-2-expression-is-high-in-normal-epithelial-cells-and-low-in-tumor-cells-High-levels_fig4_7935855
https://pmc.ncbi.nlm.nih.gov/articles/PMC3798028/
https://www.tandfonline.com/doi/full/10.4161/cc.29328
https://pubmed.ncbi.nlm.nih.gov/11839751/
https://www.researchgate.net/figure/LOX-2-expression-is-high-in-normal-epithelial-cells-and-low-in-tumor-cells-High-levels_fig4_7935855
https://pubmed.ncbi.nlm.nih.gov/17164225/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8785688/
https://techtransfer.universityofcalifornia.edu/NCD/33373.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


guide provides an in-depth overview of the enzyme's function, summarizes key quantitative

data, details relevant experimental protocols, and visualizes its core signaling pathways.

Expression and Distribution in Epithelial Tissues
15-LOX-2 is prominently expressed in the secretory and apical cells of benign epithelial glands.

[3] Its expression is consistently high in normal epithelial cells but is significantly reduced or

completely lost in their malignant counterparts. This inverse relationship is a hallmark of its role

in epithelial homeostasis and carcinogenesis.

Table 1: 15-LOX-2 Expression in Normal vs. Malignant
Epithelial Tissues
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Tissue of
Origin

Normal
Epithelial Cells

Corresponding
Cancer
Cells/Lines

Finding Reference

Prostate

PrEC, Benign

Glandular

Epithelium

PC-3, LNCaP,

DU145, Prostate

Adenocarcinoma

High 15-LOX-2

mRNA and

protein.

[3][4]

14 of 18

adenocarcinoma

cases showed

>25% loss of 15-

LOX-2.

[1][3]

>90% reduction

in 15-HETE

formation in

malignant tissue.

[1][3]

Breast

HMEC, Normal

Mammary

Epithelium

MCF-7, SK-BR-

3, MDA-453

High 15-LOX-2

mRNA and

protein.

[4]

Trace levels of

15-LOX-2 RNA;

no protein

detected.

[4]

Lower 15-LOX-2

levels in tumors

of patients who

developed

metastasis.

[10]

Lung NHBE Calu I, MSK-3

High 15-LOX-2

mRNA and

protein.

[4]

No 15-LOX-2

RNA or protein

detected.

[4]
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Bladder SVHUC U-9, U-14

High 15-LOX-2

mRNA and

protein.

[4]

No 15-LOX-2

RNA or protein

detected.

[4]

Skin
NK,

Keratinocytes

NIH-3T3, HaCaT,

SCC-M7, SCC-

P9

High 15-LOX-2

mRNA and

protein.

[4]

No 15-LOX-2

RNA or protein

detected.

[4]

Biochemical Function and Kinetics
15-LOX-2 is a non-heme iron-containing enzyme that catalyzes the insertion of molecular

oxygen into polyunsaturated fatty acids.[2]

Primary Substrate: Arachidonic Acid (AA).[2]

Primary Product: 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is rapidly

reduced to 15(S)-HETE.[11]

Other Substrates: While 15-LOX-2 can metabolize linoleic acid (LA) to 13-

hydroxyoctadecadienoic acid (13-HODE), it shows a preference for AA, distinguishing it from

the 15-LOX-1 isoform.[3]

The catalytic activity of 15-LOX-2 can be influenced by allosteric regulators, including its own

products, which can alter its substrate specificity.[12]

Table 2: Selected Kinetic Parameters for Human 15-LOX-
2
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Substrate Condition kcat/Km (s⁻¹µM⁻¹) Reference

Arachidonic Acid (AA) Standard Assay 0.264 ± 0.121 [13]

Dihomo-γ-linolenic

acid (DGLA)
Standard Assay 0.0895 ± 0.0075 [13]

Arachidonic Acid (AA)
With 10 µM 13-

HPODE
0.11 ± 0.01 [14]

Linoleic Acid (LA)
With 10 µM 13-

HPODE
0.22 ± 0.02 [14]

Signaling Pathways and Cellular Functions
15-LOX-2 and its product 15(S)-HETE exert significant influence over cell fate through multiple

signaling pathways. Its roles are context-dependent, ranging from tumor suppression to

inflammation and ferroptosis.

Tumor Suppression in Epithelial Cancer
The most well-documented role of 15-LOX-2 in epithelial tissue is that of a tumor suppressor.[5]

[15] This function is mediated through several interconnected mechanisms:

Cell Cycle Arrest: Restoration of 15-LOX-2 expression in prostate cancer cells inhibits DNA

replication and causes G0/G1 cell cycle arrest.[2][6]

Induction of Senescence: 15-LOX-2 expression is associated with cellular senescence in

normal human prostate cells, potentially through the induction of RB1CC1.[2][15]

PPAR-γ Regulation: 15(S)-HETE is an endogenous ligand for the nuclear receptor

Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ).[4] An inverse relationship

exists between 15-LOX-2 and PPAR-γ expression in normal versus tumor epithelia.[4]

Overexpression of 15-LOX-2 in tumor cells can downregulate PPAR-γ, suggesting a complex

feedback loop.[4]
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Diagram 1: 15-LOX-2 Tumor Suppressor Signaling Pathway.

ROS and p38 MAPK-Mediated Growth Inhibition
In premalignant keratinocytes, inducible expression of 15-LOX-2 leads to growth inhibition. This

effect is mediated by an increase in intracellular Reactive Oxygen Species (ROS) and

subsequent activation of the p38 mitogen-activated protein kinase (MAPK) pathway. The

growth inhibition can be reversed by antioxidants or specific p38 inhibitors, but not by inhibitors

of ERK1/2 or JNK.[7]
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15-LOX-2 Mediated Growth Inhibition in Keratinocytes
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Diagram 2: ROS/p38 MAPK-Mediated Growth Inhibition Pathway.

Role in Inflammation and Ferroptosis
Beyond cancer, 15-LOX-2 plays a complex role in inflammatory diseases and a specific form of

cell death known as ferroptosis.

Atherosclerosis: 15-LOX-2 is highly expressed in macrophages within atherosclerotic

plaques and is linked to the progression of macrophages into lipid-laden foam cells.[8][11]

Silencing the ALOX15B gene in macrophages reduces cellular lipid accumulation.[8]

Inflammation Resolution: In airway epithelia, 15-LOX-2 is involved in the "class switch" from

pro-inflammatory leukotrienes to anti-inflammatory lipoxins. Reduced 15-LOX-2 expression

in cystic fibrosis contributes to a depressed Lipoxin A4 to Leukotriene B4 ratio, exacerbating

inflammation.[8][9]
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Ferroptosis: 15-LOX-2 can form a complex with phosphatidylethanolamine-binding protein 1

(PEBP1). This interaction alters its substrate specificity, causing it to peroxidize membrane

phospholipids (PUFA-PEs). The accumulation of these lipid hydroperoxides on the cell

membrane leads to ferroptotic cell death, a process implicated in neurodegenerative

diseases.[8][9]

15-LOX-2 in Ferroptosis
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Diagram 3: 15-LOX-2 in Ferroptosis.

Pharmacological Modulation
The diverse roles of 15-LOX-2 make it an attractive target for drug development. Both inhibitors

and activators are being investigated for therapeutic applications.[16][17]

Table 3: Selected Pharmacological Inhibitors of Human
15-LOX-2
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Compound ID
Type of
Inhibition

IC₅₀ or Kᵢ (µM) Selectivity Reference

MLS000545091 Mixed-type Kᵢ = 0.9 ± 0.4

>20-fold vs 5-

LOX, 12-LOX,

15-LOX-1, COX-

1/2

[18]

MLS000536924 Competitive Kᵢ = 2.5 ± 0.5

>20-fold vs 5-

LOX, 12-LOX,

15-LOX-1, COX-

1/2

[18]

MLS000327069 Mixed-type
IC₅₀ = 0.34 ±

0.05

>50-fold vs 5-

LOX, 12-LOX,

15-LOX-1, COX-

1/2

[8]

MLS000327186 Mixed-type
IC₅₀ = 0.53 ±

0.04

>50-fold vs 5-

LOX, 12-LOX,

15-LOX-1, COX-

1/2

[8]

Compound 10 Not specified IC₅₀ = 26.9 ± 1.0 Not specified [19]

Compound 13 Not specified IC₅₀ = 25.0 ± 1.1 Not specified [19]

NDGA Redox IC₅₀ = 11.0 Not selective [8]

Key Experimental Protocols
Accurate assessment of 15-LOX-2 expression and activity is fundamental to its study. Below

are detailed methodologies for common experimental procedures.

Protocol: Immunohistochemistry (IHC) for 15-LOX-2
Detection
Adapted from Shappell et al. (2001)[3]
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Tissue Preparation: Fix radical prostatectomy specimens in formalin and embed in paraffin.

Cut 5-µm sections and mount on glass slides.

Antigen Retrieval: This protocol does not require antigen retrieval techniques.

Immunostaining:

Perform staining using an automated immunostainer (e.g., Ventana 320 system).

Use a primary rabbit antiserum for 15-LOX-2 at a 1:2500 dilution. Use preimmune rabbit

sera at the same dilution as a negative control.

Employ an avidin-biotin complex (ABC) method for detection.

Quantification:

Map areas of positive and negative tumor staining on the glass slides with ink.

Create enlarged photocopies of the outlines.

Determine the areas using a digitized graphics tablet and image analysis software (e.g.,

NIH Image Analysis).

Express results as the percentage of the tumor area that is negative for 15-LOX-2

immunostaining.

Protocol: 15-LOX-2 Activity Assay by HPLC
Adapted from Shappell et al. (2001)[3]

Tissue Homogenization:

Homogenize 50-100 mg of fresh benign or tumorous prostate tissue in 4 volumes of ice-

cold buffer (50 mmol/L Tris, 100 mmol/L NaCl, 100 µmol/L CaCl₂, pH 7.4).

Enzymatic Reaction:

Initiate the reaction by adding 50 µmol/L [1-¹⁴C]arachidonic acid (final concentration).
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Incubate samples for 1 hour at 37°C with continuous agitation.

Reaction Termination and Extraction:

Terminate the reaction by adding 2.5 volumes of cold methanol.

Add 1.25 volumes of dichloromethane and centrifuge to remove the protein precipitate.

Recover the products from the mixed methanol/water/dichloromethane phase.

HPLC Analysis:

Analyze the extracted metabolites using reverse-phase and/or straight-phase high-

performance liquid chromatography (HPLC).

Identify and quantify the [¹⁴C]15-HETE peak by comparing its retention time to a known

standard.
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Experimental Workflow: 15-LOX-2 Activity Assay
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Diagram 4: Experimental Workflow for Measuring 15-LOX-2 Activity.

Protocol: Spectrophotometric Assay for 15-LOX-2
Activity
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Adapted from Jameson et al. (2014) and Malterud et al. (1996)[18][20]

This method measures the formation of the conjugated diene hydroperoxide product, which

absorbs light at 234-238 nm.

Reagent Preparation:

Buffer: 0.2 M Borate buffer, pH 9.0.

Enzyme: Purified recombinant human 15-LOX-2 or a suitable substitute like soybean 15-

LOX. Keep the enzyme solution on ice.

Substrate: Prepare a 250 µM solution of linoleic acid or arachidonic acid in borate buffer.

Inhibitor: Dissolve test compounds in DMSO.

Assay Procedure:

Set a spectrophotometer to record absorbance at 234 nm. Use quartz cuvettes.

Blank: Pipette DMSO (e.g., 12.5 µl) and borate buffer (to 1 ml final volume) into a cuvette.

Control (No Inhibitor): In a separate cuvette, pipette DMSO and the enzyme solution.

Incubate for 5 minutes at room temperature.

Sample (With Inhibitor): In a separate cuvette, pipette the inhibitor solution (in DMSO) and

the enzyme solution. Incubate for 5 minutes.

Initiate Reaction: Rapidly add the substrate solution to the control and sample cuvettes to

start the reaction.

Data Analysis:

Record the increase in absorbance at 234 nm over time (e.g., for 5 minutes).

The rate of reaction is the slope of the linear portion of the absorbance vs. time curve.
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Calculate the percent inhibition by comparing the rate of the inhibitor-containing sample to

the rate of the control sample.

Conclusion and Future Directions
15-Lipoxygenase-2 is a multifaceted enzyme in epithelial tissues, acting as a critical

gatekeeper of cell proliferation and differentiation. Its consistent downregulation in multiple

epithelial cancers strongly supports its role as a tumor suppressor and validates it as a high-

priority target for cancer therapy and chemoprevention. The development of 15-LOX-2

activators or agents that restore its expression could represent a novel therapeutic strategy.[21]

However, its involvement in pro-inflammatory conditions like atherosclerosis and in the

ferroptosis pathway reveals a more complex biological role that necessitates careful

consideration in drug development. Selective inhibitors of 15-LOX-2 are valuable tools for

dissecting these pathways and may offer therapeutic potential for inflammatory and

neurodegenerative diseases.[9][18] Future research should focus on elucidating the upstream

mechanisms that lead to the silencing of 15-LOX-2 in cancer and on developing highly

selective pharmacological modulators to exploit its therapeutic potential while minimizing off-

target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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